molecular formula C12H20N4O7 B000325 Zanamivir CAS No. 139110-80-8

Zanamivir

Cat. No.: B000325
CAS No.: 139110-80-8
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UFGQHTETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zanamivir is a medication used to treat and prevent influenza caused by influenza A and influenza B viruses. It is a neuraminidase inhibitor and was developed by the Australian biotech firm Biota Holdings. This compound was the first neuraminidase inhibitor commercially developed and is marketed by GlaxoSmithKline under the trade name Relenza .

Scientific Research Applications

Zanamivir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying neuraminidase inhibitors and their interactions with viral proteins.

    Biology: Employed in research to understand the mechanisms of viral infection and replication.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating influenza.

    Industry: Utilized in the development of new antiviral drugs and formulations

Mechanism of Action

Target of Action

Zanamivir’s primary target is the neuraminidase protein found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the release of new virus particles from the host cell, effectively halting the spread of the infection within the body .

Biochemical Pathways

By inhibiting neuraminidase, this compound disrupts the normal life cycle of the influenza virus. The virus is unable to spread to other cells, which limits the overall progression of the infection . Additionally, this compound has been shown to significantly inhibit human sialidases NEU3 and NEU2, which could account for some of its side effects .

Pharmacokinetics

This compound has a low oral bioavailability, averaging 2% . After oral inhalation, a median of 10 to 20% of the dose is systemically absorbed . It has low plasma protein binding, ranging from less than 1 to 14% for concentrations from 10 to 0.05 mg/L . This compound is almost exclusively eliminated from the body via the kidney and undergoes no metabolic biotransformation .

Result of Action

The primary result of this compound’s action is the reduction of the duration of influenza symptoms. In adults, this compound can reduce the time to first alleviation of symptoms of influenza-like illness by an average of 14.4 hours, or a 10% reduction in mean duration of symptoms from 6.6 days to 6.0 days .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of resistance genes in certain populations can reduce the drug’s effectiveness . Additionally, the drug’s solubility can be affected by the environment, with this compound having a room temperature solubility in water of 36 mg/mL .

Biochemical Analysis

Biochemical Properties

Zanamivir is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By binding to and inhibiting this enzyme, this compound prevents the release of new virus particles from infected cells . This inhibition is achieved through the formation of a stable complex between this compound and the neuraminidase enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used for the treatment of infections caused by influenza A and B viruses . This compound reduces the time to first alleviation of symptoms of influenza-like illness by less than a day . It also significantly inhibits the human sialidases NEU3 and NEU2, which could account for some of the rare side effects of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influenza virus neuraminidase, which alters virus particle aggregation and release . By binding and inhibiting the neuraminidase protein, this compound renders the influenza virus unable to escape its host cell and infect others .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the duration of symptoms of influenza-like illness by less than a day . There is no clear evidence showing that this compound reduces the risk of complications of influenza, particularly pneumonia, or the risk of hospital admission or death .

Dosage Effects in Animal Models

In animal models, oral oseltamivir is active against influenza A (H5N1) . There is no clear evidence showing that oseltamivir may be effective in human H5N1 disease .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . Renal elimination of this compound accounts for more than 99% of the administered dose .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intravenous administration, its disposition is biphasic and it is predominantly renally eliminated . The plasma protein binding of this compound is less than 10% and the volume of distribution in adults is approximately 16 L, which approximates the volume of extracellular water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, introduction of the guanidino group, and the final deprotection steps. The reaction conditions typically involve the use of protecting groups, selective deprotection, and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Zanamivir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

Comparison:

This compound’s unique inhalation route and localized action make it a valuable option for treating influenza, especially in patients who may not tolerate oral medications.

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
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Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
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Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
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Mechanism of Action

The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release.
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Color/Form

White to off-white powder

CAS No.

139110-80-8
Record name Zanamivir
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Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does zanamivir interact with its target, neuraminidase, and what are the downstream effects of this interaction?

A1: this compound is a potent and selective inhibitor of influenza A and B virus neuraminidase [, , , , ]. Neuraminidase is a viral surface glycoprotein crucial for the release of newly formed virus particles from infected cells, a process essential for viral replication and spread [, , ]. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid linkages, effectively halting the release of progeny virions and inhibiting viral replication [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the molecular formula and weight of this compound are not explicitly stated in the provided research papers.

Q3: Is there any spectroscopic data available for this compound in the provided research papers?

A3: No, the research papers provided do not include spectroscopic data for this compound.

Q4: How do formulation and operating variables impact the performance of this compound dry powder for inhalation?

A4: Research indicates that formulation composition significantly affects this compound dry powder inhalation characteristics []. The addition of mannitol and leucine as carriers in specific ratios has been shown to improve the fine particle fraction (FPF) and aerodynamic properties of the powder, contributing to efficient drug delivery to the lungs [, ].

Q5: Does this compound have any catalytic properties?

A5: this compound acts as an inhibitor, not a catalyst. It binds to neuraminidase and prevents its catalytic activity, rather than enhancing or promoting any chemical reaction.

Q6: Has computational chemistry been employed in this compound research?

A6: While the provided research papers do not explicitly detail computational studies, they highlight the potential for future research. For example, the discovery of the this compound-resistant mutation Val116Asp in H10N8 influenza underscores the need for further drug development, an area where computational chemistry could be instrumental [].

Q7: What is known about the structure-activity relationship (SAR) of this compound?

A7: Although the provided research does not delve deeply into specific SAR details, it does indicate that modifications to the this compound structure can alter its activity. For instance, the binding differences between this compound and oseltamivir, another neuraminidase inhibitor, highlight how subtle structural variations can impact drug interaction with the neuraminidase active site and potentially influence resistance profiles [].

Q8: How does this compound stability vary under different conditions, and what strategies have been explored to improve its stability and bioavailability?

A8: Research demonstrates the impact of formulation on this compound stability []. Spray-dried this compound formulations containing mannitol as a carrier exhibited improved resistance to moisture absorption compared to commercially available Relenza, indicating enhanced stability under humid conditions []. The use of liposomal formulations has also been investigated to enhance the intestinal absorption and potentially improve the oral bioavailability of this compound [].

Q9: Is there information available about SHE regulations concerning this compound in the provided research papers?

A9: The research papers provided do not discuss SHE regulations specifically.

Q10: What is known about the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A10: Studies indicate that this compound exhibits limited systemic absorption following inhalation, suggesting it primarily acts locally in the respiratory tract []. Research on intravenous this compound demonstrates its clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments to maintain therapeutic levels [].

Q11: What are the key findings from in vitro and in vivo studies on the efficacy of this compound against influenza?

A12: this compound demonstrates potent antiviral activity against both influenza A and B viruses in in vitro assays [, , , ]. Animal studies, particularly in ferret models, have shown that this compound effectively reduces viral replication and alleviates influenza symptoms [, , , ].

Q12: What clinical evidence supports the use of this compound for influenza treatment?

A13: Several randomized, double-blind, placebo-controlled trials have demonstrated the clinical efficacy of this compound in treating influenza [, , , , ]. In these studies, this compound consistently reduced the duration of influenza symptoms by 1-2.5 days compared to placebo when administered within 48 hours of symptom onset [, , , ].

Q13: Has resistance to this compound been observed, and if so, what are the mechanisms involved?

A14: While this compound resistance is less common than oseltamivir resistance, it has been observed. A specific neuraminidase mutation, Gln136Lys (Q136K), has been identified in this compound-resistant influenza A (H1N1) viruses isolated in Australasia and Southeast Asia []. This mutation caused a substantial reduction in this compound susceptibility without affecting oseltamivir susceptibility, highlighting the potential for selective drug pressure to drive resistance development [].

Q14: Can you explain the potential for cross-resistance between oseltamivir and this compound?

A15: While both oseltamivir and this compound target neuraminidase, they exhibit different binding modes, potentially leading to distinct resistance profiles []. The emergence of the NA-Arg292Lys mutation in H10N8 influenza, which confers resistance to oseltamivir but not this compound, exemplifies this difference [].

Q15: Is there information about the toxicology and safety of this compound in the provided research papers?

A15: Information regarding toxicology and safety is not provided in these research papers.

Q16: What is the role of biomarkers in this compound research?

A16: The research provided does not delve into the use of biomarkers in this compound treatment.

Q17: What analytical methods have been employed to study this compound?

A17: Several analytical techniques are crucial in this compound research. These include:

  • Neuraminidase inhibition assays: Used to determine the susceptibility of influenza virus isolates to this compound [, , , ].
  • Quantitative real-time polymerase chain reaction (PCR): This technique allows researchers to quantify the viral load in clinical samples, aiding in assessing the efficacy of this compound treatment [, , ].
  • High-performance liquid chromatography (HPLC): This method is valuable for quantifying this compound concentrations in biological samples, contributing to pharmacokinetic studies and formulation development [, , ].

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